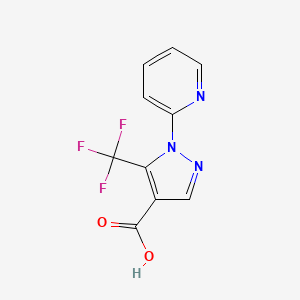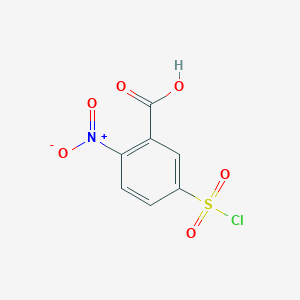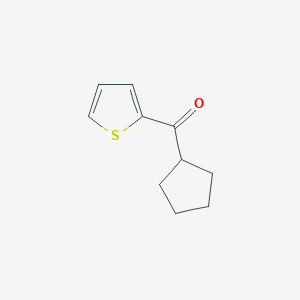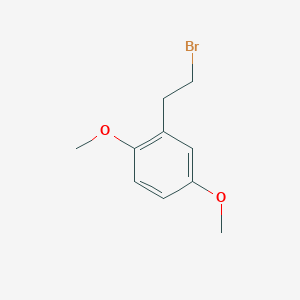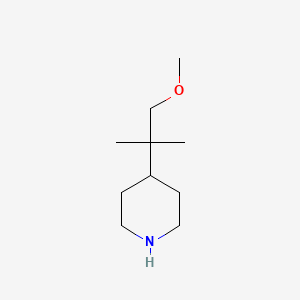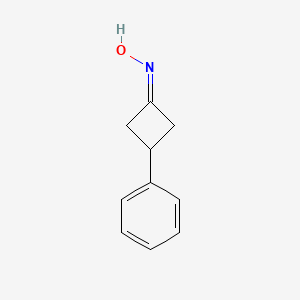
3-Phenylcyclobutanone oxime
Descripción general
Descripción
Synthesis Analysis
3-Phenylcyclobutanone oxime can be synthesized through a straightforward reaction. Starting from 3-phenylcyclobutanone (26), hydroxylamine (50% aqueous solution) is added to the ketone in ethanol. The reaction mixture is stirred at room temperature for 16 hours, resulting in the formation of 3-phenylcyclobutanone oxime (27) .
Molecular Structure Analysis
The molecular structure of 3-Phenylcyclobutanone oxime consists of a cyclobutanone ring with a phenyl group attached. The oxime moiety is formed by the hydroxylamine group (-NOH) replacing the carbonyl oxygen. The compound’s molecular weight is approximately 146.19 g/mol .
Chemical Reactions Analysis
- Baeyer–Villiger Reaction : A cationic Co(III) (salen) complex can catalyze the asymmetric Baeyer–Villiger reaction of 3-phenylcyclobutanone, leading to the formation of lactones .
- Oxidation : Chiral N1, N10-ethylene-bridged flavinium salts catalyze the H2O2 oxidation of 3-phenylcyclobutanone, resulting in the corresponding lactones .
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Antioxidant Properties
Oximes, including derivatives like 3-Phenylcyclobutanone oxime, have been studied for their antioxidant properties. A study by Puntel et al. (2008) found that low concentrations of a similar oxime compound significantly decreased hydrogen peroxide-induced lipid peroxidation in mice, suggesting potential antioxidant capabilities (Puntel et al., 2008).
Organic Synthesis and Rearrangements
In organic chemistry, oximes such as 3-Phenylcyclobutanone oxime can be involved in complex molecular rearrangements. Greaney et al. (2021) described a method where the ring-opening of 3-aminocyclobutanone oximes enabled the generation of primary alkyl radicals, leading to innovative ways to synthesize valuable compounds (Greaney et al., 2021).
Crystal Structure Analysis
The crystal structures of oxime derivatives have been analyzed to understand their molecular configurations. Dinçer et al. (2005) studied two oxime derivatives, including 1-methyl-1-phenyl-3-[1-hydroxyimino-2succinimido) ethyl] cyclobutane, revealing insights into their structural aspects (Dinçer et al., 2005).
Anticancer and Anti-Inflammatory Potential
Oximes, in general, have shown potential in anticancer and anti-inflammatory applications. Schepetkin et al. (2021) highlighted that oximes could act as kinase inhibitors with potential therapeutic applications in these areas (Schepetkin et al., 2021).
Applications in Photocatalysis
Oxime esters, closely related to 3-Phenylcyclobutanone oxime, have been used in photocatalytic processes. Fan et al. (2019) reported a method for generating acyl radicals from oxime estersvia selective C-C bond activation under visible-light irradiation, highlighting their use in innovative organic reactions (Fan et al., 2019).
Therapeutic Applications
Unsubstituted oximes, including 3-Phenylcyclobutanone oxime, have been explored for their therapeutic potential. Surowiak et al. (2020) discussed the anti-inflammatory, antimicrobial, and anticancer activities of oximes, indicating their potential as therapeutic agents (Surowiak et al., 2020).
Synthesis and Medicinal Chemistry
In the field of medicinal chemistry, oximes like 3-Phenylcyclobutanone oxime have been synthesized and evaluated for various biological activities. For instance, the synthesis of novel non-oximes for reactivating nerve agent-inhibited human acetylcholinesterase was explored by de Koning et al. (2020), illustrating the diverse applications of oxime compounds in medicinal chemistry (de Koning et al., 2020).
Propiedades
IUPAC Name |
N-(3-phenylcyclobutylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c12-11-10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9,12H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSRYYWZHNJBNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=NO)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00723565 | |
| Record name | N-(3-Phenylcyclobutylidene)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00723565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylcyclobutanone oxime | |
CAS RN |
99059-91-3 | |
| Record name | N-(3-Phenylcyclobutylidene)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00723565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3-phenylcyclobutylidene)hydroxylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]piperazine](/img/structure/B3390368.png)
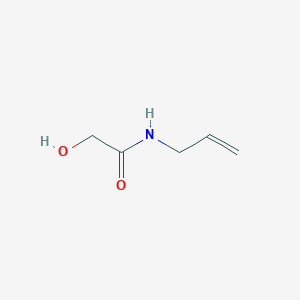


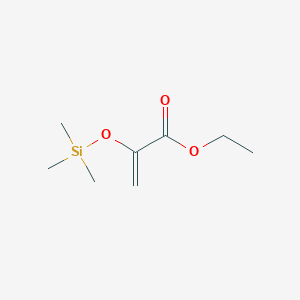
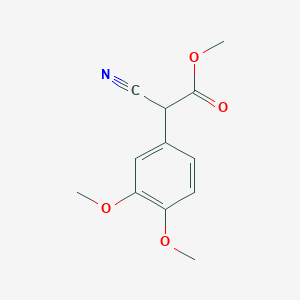
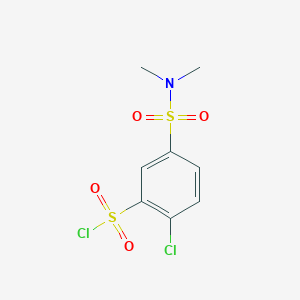
![5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3390404.png)
